![molecular formula C6H5BrF2N2 B2657626 4-Bromo-3,5-difluorobenzene-1,2-diamine CAS No. 1823344-37-1](/img/structure/B2657626.png)
4-Bromo-3,5-difluorobenzene-1,2-diamine
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Overview
Description
4-Bromo-3,5-difluorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H5BrF2N2 . It is used in various chemical reactions and has a molecular weight of 223.02 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-difluorobenzene-1,2-diamine consists of a benzene ring with bromo, difluoro, and diamine substituents . The exact structure can be found in the referenced material .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3,5-difluorobenzene-1,2-diamine are not available, similar compounds have been used in various chemical reactions. For instance, 4-bromo-1,2-difluorobenzene has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .Physical And Chemical Properties Analysis
4-Bromo-3,5-difluorobenzene-1,2-diamine is a powder at room temperature . It has a molecular weight of 223.02 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Electrochemical Fluorination
The study of electrochemical fluorination processes involves 4-Bromo-3,5-difluorobenzene-1,2-diamine as a precursor in the synthesis of fluorinated aromatic compounds. Research has investigated the mechanisms of side reactions during the fluorination of halobenzenes, highlighting the complex interplay between dehalogenation, defluorination, and radical formation which are crucial for the development of efficient fluorination strategies in organic synthesis (Horio et al., 1996).
Synthesis Optimization
Another aspect of research focuses on optimizing the synthesis of related bromo-difluorobenzene compounds using economical methods, achieving high yields and purity. This demonstrates the importance of finding cost-effective and high-efficiency synthetic routes for such compounds, which are valuable in various chemical and pharmaceutical applications (Z. He-ping, 2005).
Advanced Material Synthesis
The synthesis of polyimides from triphenylamine-based diamine monomers, including those with bromo-difluorobenzyl groups, showcases the application of 4-Bromo-3,5-difluorobenzene-1,2-diamine derivatives in creating high-performance materials. These materials exhibit remarkable properties such as high thermal stability, light emission, and good solubility, making them suitable for electronic and photonic applications (Choi et al., 2010).
Photodissociation Studies
Research on the photodissociation of bromo-difluorobenzene compounds, including mechanisms and energy requirements, contributes to a deeper understanding of the photochemical behaviors of these molecules. This knowledge is crucial for applications in photochemistry and materials science, where controlled photodissociation can be leveraged for specific functional outcomes (Borg, 2007).
Biologically Active Compounds
The development of compounds containing bromo-difluorobenzene units for potential biological activity showcases the compound's versatility. Studies focusing on the synthesis, characterization, and biological activity of spirocyclic phosphazenes with bromo-benzyl groups indicate potential applications in medicinal chemistry and drug development (Kuzey et al., 2020).
Safety and Hazards
4-Bromo-3,5-difluorobenzene-1,2-diamine is classified under GHS07 for safety. It may cause respiratory irritation and skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-3,5-difluorobenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZQSDPCMGQASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluorobenzene-1,2-diamine | |
CAS RN |
1823344-37-1 |
Source
|
Record name | 4-bromo-3,5-difluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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